molecular formula C16H23N3O B11757312 [(4-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

[(4-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11757312
M. Wt: 273.37 g/mol
InChI Key: BTUFJBMZZVVJPZ-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a methoxyphenyl group and a pyrazolyl group connected via a methylene bridge to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazolyl Intermediate: The pyrazolyl group can be synthesized through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Final Compound: The final step involves the reaction of the pyrazolyl intermediate with the methoxyphenyl intermediate under basic conditions to form the desired amine.

Industrial Production Methods

Industrial production of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other similar compounds, such as:

The uniqueness of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific structural features and the potential for diverse applications across various fields.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C16H23N3O/c1-13(2)12-19-9-8-15(18-19)11-17-10-14-4-6-16(20-3)7-5-14/h4-9,13,17H,10-12H2,1-3H3

InChI Key

BTUFJBMZZVVJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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